molecular formula C19H20N4O3S B12034795 5-(3-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide CAS No. 478255-85-5

5-(3-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12034795
CAS No.: 478255-85-5
M. Wt: 384.5 g/mol
InChI Key: FUKKBHDOYWOVEB-RGVLZGJSSA-N
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Description

5-(3-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methylphenyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves a multi-step process. The initial step often includes the formation of the triazole ring through a cyclization reaction. This is followed by the introduction of the methylphenyl and trimethoxyphenyl groups via condensation reactions. The final step involves the incorporation of the hydrosulfide group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Solvents and catalysts are selected based on their ability to facilitate the desired reactions while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or sulfides.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or neutral conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions to prevent side reactions.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being performed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(3-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to induce cell death in cancer cells.

    Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s ability to induce cell death in cancer cells is thought to involve the generation of reactive oxygen species and the activation of apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

478255-85-5

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O3S/c1-12-6-5-7-13(8-12)18-21-22-19(27)23(18)20-11-14-9-16(25-3)17(26-4)10-15(14)24-2/h5-11H,1-4H3,(H,22,27)/b20-11+

InChI Key

FUKKBHDOYWOVEB-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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